molecular formula C13H9F3N2O3 B034752 5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 103772-14-1

5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B034752
M. Wt: 298.22 g/mol
InChI Key: CQPUZLMNORVQPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Various derivatives of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-substituted amino-8-methoxy-5-sub-4-oxoquinoline-3-carboxylic acids have been synthesized from tetrafluoro benzene, demonstrating the synthetic versatility of similar compounds (Senthilkumar et al., 2008).
  • A series of 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids, indicating a similar synthetic pathway for the compound , were prepared with various substituents (Miyamoto et al., 1990).

Molecular Structure Analysis

  • The molecular structure of such compounds often involves substituted quinolones, as seen in the case of besifloxacin derivatives (Xia et al., 2013).

Chemical Reactions and Properties

  • Various chemical reactions, such as displacement reactions with amine nucleophiles, have been explored in similar compounds. These reactions demonstrate the reactivity of positions like C-5 or C-7 in the quinolone ring (Shibamori et al., 1990).

Physical Properties Analysis

  • The physical properties of similar compounds have been investigated, such as in the study of melting and dissociation properties of a related compound, 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Qiuxiang, 2002).

Chemical Properties Analysis

  • The chemical properties, such as antibacterial activities, of quinolone derivatives have been extensively studied, providing insights into the chemical behavior of similar compounds (Domagala et al., 1988).

Scientific Research Applications

  • Antimycobacterial Activity : Derivatives of this compound show promising antimycobacterial activity against Mycobacterium tuberculosis, including drug-resistant strains (Senthilkumar et al., 2008); (Senthilkumar et al., 2009).

  • Antibacterial Properties : Several studies have identified the potent antibacterial activity of various derivatives of this compound against both gram-positive and gram-negative bacteria, demonstrating their potential as antibacterial agents. These activities are comparable to known antibacterial drugs like ciprofloxacin (Yoshida et al., 1991); (Al-Hiari et al., 2007); (Al-Hiari et al., 2011).

  • Chemical Synthesis and Characterization : Various studies have been conducted on the synthesis and characterization of this compound and its derivatives, demonstrating different ways to achieve regioselective displacement reactions and the creation of novel compounds with diverse antibacterial properties (Shibamori et al., 1990); (Yadav & Joshi, 2008).

  • Pharmacokinetic Properties : Some studies have explored the pharmacokinetics of these compounds, such as their tissue penetration, half-life in plasma and tissues, and oral bioavailability, which are crucial for their potential therapeutic use (Nakamura et al., 1990).

Safety And Hazards

The compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O3/c14-7-8(15)10(17)6-11(9(7)16)18(4-1-2-4)3-5(12(6)19)13(20)21/h3-4H,1-2,17H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPUZLMNORVQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=C(C(=C(C(=C32)F)F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552369
Record name 5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

103772-14-1
Record name 5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

28.7 g of ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate (0.088 mol), 160 ml of acetic acid, and a mixture of 100 ml of water and 18 ml of concentrated sulfuric acid were stirred at 100-110° C. for 40 minutes. The reacting mixture was cooled and filtered. The precipitate was recrystallized from chloroform-ethanol to give 25.6 g 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Sparcarboxylic acid, 0.086 mol), mp. 293-295C., in 98.0% yield.
Quantity
160 mL
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18 mL
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

A solution of 6 (1.85 g, 5.7 mmol) in a mixture of AcOH—H2O—H2SO4 (8:6:1 v/v, 75 mL) was heated at reflux for 2 h. The reaction mixture was poured into ice water and adjusted to pH 4 with 1M NaOH solution. A precipitate formed and was collected by filtration, washed successively with water and ethanol and then dried to give 7 (1.3 g, 77%) as a light yellow solid.
Name
Quantity
1.85 g
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reactant
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[Compound]
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AcOH—H2O—H2SO4
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75 mL
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ice water
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Yield
77%

Synthesis routes and methods III

Procedure details

This product can be converted to 5-acetylamino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester by a three step reaction. The 2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzene-propanoic acid ethylester is first treated with triethylorthoformate and acetic anhydride. After removal of the solvent the residue is treated with a solution of cyclopropylamine in t-butanol. After the reaction is complete a solution of potassium t-butoxide in t-butanol is added. The resulting product is 5-acetylamino-1-cyclopropyl6,7,8-trifluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester. The ester is hydrolyzed to form 1-cyclopropyl-5-amino-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.
Name
5-acetylamino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester
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0 (± 1) mol
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2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzene-propanoic acid ethylester
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 3
5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 5
5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 6
5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Citations

For This Compound
1
Citations
N Munigela, M BABU J, A Yerramilli… - Scientia …, 2009 - mdpi.com
During the synthesis of Sparfloxacin, a fluoroquinolone antibiotic drug, an unknown impurity (SF5-IMP) was identified in the fifth stage of the synthetic process. The impurity has been …
Number of citations: 7 www.mdpi.com

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